KadsulignanA

Description

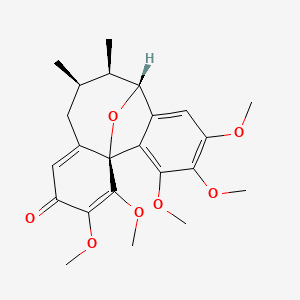

Kadsulignan A is a dibenzocyclooctadiene lignan isolated from plants of the genus Kadsura (Schisandraceae), notably Kadsura longipedunculata and Kadsura coccinea. It belongs to a class of lignans characterized by a bicyclic framework with two benzene rings connected by an 8-membered oxygenated ring, often substituted with acetyloxy, methoxy, or hydroxyl groups . Structurally, Kadsulignan A is distinguished by its unique substitution pattern, which contributes to its bioactivity. Studies indicate its presence in traditional Chinese medicine formulations, where Kadsura species are used for anti-inflammatory, hepatoprotective, and anti-cancer purposes .

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(1S,8R,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-4-one |

InChI |

InChI=1S/C23H28O7/c1-11-8-13-9-15(24)19(26-4)22(29-7)23(13)17-14(18(30-23)12(11)2)10-16(25-3)20(27-5)21(17)28-6/h9-12,18H,8H2,1-7H3/t11-,12-,18-,23+/m1/s1 |

InChI Key |

ASRSGPWPPWDGFA-SDVNKKRHSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]([C@@H]1C)O3)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C(C1C)O3)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadsulignan A involves several steps, starting from simple phenolic compounds. The key steps include oxidative cyclization reactions, which are often catalyzed by non-canonical iron oxygenases. These enzymes promote radical cyclizations, leading to the formation of the complex polycyclic structure characteristic of Kadsulignan A .

Industrial Production Methods

Industrial production of Kadsulignan A typically involves the extraction of the compound from the seeds of Kadsura coccinea. The seeds are subjected to solvent extraction, followed by chromatographic purification to isolate Kadsulignan A in its pure form .

Chemical Reactions Analysis

Types of Reactions

Kadsulignan A undergoes various chemical reactions, including:

Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic and nucleophilic substitution reactions occur, often involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kadsulignan A, which can be further studied for their biological activities .

Scientific Research Applications

Chemistry: Used as a model compound for studying radical cyclization reactions and oxidative cyclization mechanisms.

Biology: Investigated for its anti-inflammatory and anti-tumor properties.

Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Kadsulignan A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of key enzymes involved in inflammation and tumor growth. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: Kadsulignan F and Heilaohusu A exhibit bulkier ester groups (e.g., Z-2-methylbut-2-enoate in Kadsulignan F), enhancing lipophilicity and membrane permeability compared to Kadsulignan A .

- Stereochemical Variation : Longipedlignans (e.g., Longipedlignan K) often differ in the configuration of the cyclooctadiene ring, affecting receptor binding .

Pharmacological Activity Comparison

Anti-Cancer Activity

- Kadsulignan A : Demonstrates moderate cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 12.5 μM) via apoptosis induction .

- Kadsulignan F : Shows stronger inhibition of DNA repair enzymes (e.g., DNA lyase, IC₅₀ = 3.8 μM) due to its acetylated substituents .

- Heilaohusu A : Exhibits anti-angiogenic effects by inhibiting VEGF signaling (IC₅₀ = 8.2 μM) .

Anti-Inflammatory Activity

Toxicity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.